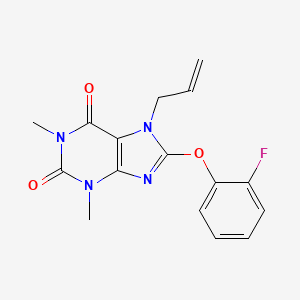![molecular formula C20H22N2O3 B4414766 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4414766.png)
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole
描述
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This molecule belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用机制
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. By blocking the activity of BTK, 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis (programmed cell death), and modulation of immune responses. These effects are mediated through the inhibition of BTK and downstream signaling pathways.
实验室实验的优点和局限性
One of the major advantages of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is its specificity for BTK, which reduces the risk of off-target effects. This molecule has also shown good pharmacokinetic properties, making it a promising candidate for further development. However, like any other experimental drug, 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has some limitations, including the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for the development of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole. One possible avenue is the combination of this molecule with other targeted therapies or chemotherapy drugs to enhance its efficacy. Another potential direction is the development of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole as a treatment for other diseases beyond cancer and autoimmune disorders, such as inflammatory bowel disease. Further studies are needed to explore these possibilities and to determine the full potential of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole as a therapeutic agent.
Conclusion:
In conclusion, 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is a promising small molecule inhibitor that has shown potential for the treatment of cancer and autoimmune diseases. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. Further preclinical and clinical studies are needed to determine its safety and efficacy in humans and to explore its potential for use in other diseases.
科学研究应用
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, this molecule has shown promising results in inhibiting the growth of various cancer cells, including lymphoma, leukemia, and multiple myeloma. 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-14(2)15(3)18(10-13)24-12-20-21-19(22-25-20)11-16-7-5-6-8-17(16)23-4/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSTKHVKDQBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)CC3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4414693.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4414695.png)
![7-benzyl-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414709.png)
![(1,3-benzodioxol-5-ylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4414715.png)
![N-(2-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414722.png)
![3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B4414729.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B4414749.png)
![N-isopropyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414756.png)
![3-amino-N-(2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4414759.png)
![N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4414763.png)

![(1S*,6R*)-9-(2,1,3-benzothiadiazol-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4414777.png)
![1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)